molecular formula C17H17N3O2S B2874340 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1448058-46-5

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2874340
CAS No.: 1448058-46-5
M. Wt: 327.4
InChI Key: LNYSDSKALWBGHQ-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic chemical compound offered for research and development purposes. This molecule features a 2,1,3-benzothiadiazole core, a heterocyclic system known to be of significant interest in various scientific fields, particularly in the design of new pharmacologically active compounds and materials science . The structure is functionalized with a N-[2-methoxy-2-(2-methylphenyl)ethyl]carboxamide side chain, which can influence the compound's physicochemical properties and biomolecular interactions. While the specific biological activity and mechanism of action for this exact derivative require further investigation, heterocyclic compounds containing the 2,1,3-benzothiadiazole scaffold are frequently explored in medicinal chemistry for their versatile biological properties . Researchers may investigate this compound as a building block in the synthesis of more complex molecules or as a candidate in screening campaigns for novel bioactive agents. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-5-3-4-6-13(11)16(22-2)10-18-17(21)12-7-8-14-15(9-12)20-23-19-14/h3-9,16H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYSDSKALWBGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 2-methoxy-2-(o-tolyl)ethylamine under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related carboxamides and benzothiadiazole derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Primary Applications
N-[2-Methoxy-2-(2-Methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide Benzothiadiazole 2-Methoxy-2-(2-methylphenyl)ethyl Carboxamide, Benzothiadiazole Materials science, Pharma R&D
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methylbenzamide 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H activation
N-[2-(Ethyl(2-methylphenyl)amino)ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide Thioether-linked oxadiazole Thioether, substituted amino Anticancer, antiviral (patent)

Key Observations :

Benzothiadiazole vs. Benzamide Core : The target compound’s benzothiadiazole core is electron-deficient, enabling charge-transfer interactions absent in the methylbenzamide analog . This property is critical in optoelectronic applications.

Substituent Effects : The 2-methoxy group in the target compound increases steric hindrance and lipophilicity compared to the N,O-bidentate hydroxy group in ’s compound, which is optimized for coordinating transition metals (e.g., Pd, Cu) in catalytic reactions .

Pharmacological Potential: Compounds in with thioether and heterocyclic substituents (e.g., isoxazole, thiazole) show therapeutic applications . While the target compound lacks these groups, its benzothiadiazole moiety may confer kinase inhibition or antiviral activity through π-π stacking interactions.

Physicochemical and Reactivity Profiles
  • Solubility : The methoxy and 2-methylphenyl groups reduce aqueous solubility relative to the hydroxy-containing analog in , which is more polar .
  • Reactivity : The N,O-bidentate compound in facilitates C–H activation via metal coordination, whereas the benzothiadiazole core may engage in electrophilic substitution or serve as a fluorophore in sensing applications.

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure features a benzothiadiazole core, which is known for its diverse biological activities. The molecular formula is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S, and it contains functional groups that enhance its solubility and biological interactions.

The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activity or receptor interactions due to the presence of the benzothiadiazole moiety, which has been linked to:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition against enzymes like monoamine oxidase and heat shock proteins .
  • Antimicrobial Properties : There is evidence suggesting that derivatives of benzothiadiazoles exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .

Antimicrobial Activity

Research indicates that benzothiadiazole derivatives possess notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anticancer Properties

Benzothiadiazole derivatives have been explored for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiadiazole derivatives for their antimicrobial activity. The results highlighted that specific modifications to the side chains significantly enhanced their efficacy against Escherichia coli and Candida albicans .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of N-[2-methoxy-2-(2-methylphenyl)ethyl]-benzothiadiazole on human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Staphylococcus aureus and Candida albicans
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of monoamine oxidase

Pharmacological Profile

The pharmacological profile of N-[2-methoxy-2-(2-methylphenyl)ethyl]-benzothiadiazole suggests it may serve as a lead compound for developing new therapeutic agents targeting microbial infections and cancer.

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